![molecular formula C22H14I2O5 B12858964 3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 93919-67-6](/img/structure/B12858964.png)
3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound with the molecular formula C22H14I2O5. It is characterized by the presence of multiple functional groups, including hydroxyl, iodine, and methyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuran and xanthene moieties, followed by their spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as carbonyl, deiodinated, and substituted analogs. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
3’,6’-Dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3’,6’-Dihydroxy-5-isothiocyanato-4’,5’-dimethyl-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one: Similar structure but with an isothiocyanate group instead of iodine.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 4’,5’-dichloro-3’,6’-dihydroxy-2’,7’-dimethoxy-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester: Contains carboxylic acid and dichloro groups.
Uniqueness
The presence of both hydroxyl and iodine groups in 3’,6’-dihydroxy-4’,5’-diiodo-2’,7’-dimethylspiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one makes it unique compared to its analogs.
Propiedades
Número CAS |
93919-67-6 |
|---|---|
Fórmula molecular |
C22H14I2O5 |
Peso molecular |
612.2 g/mol |
Nombre IUPAC |
3',6'-dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C22H14I2O5/c1-9-7-13-19(15(23)17(9)25)28-20-14(8-10(2)18(26)16(20)24)22(13)12-6-4-3-5-11(12)21(27)29-22/h3-8,25-26H,1-2H3 |
Clave InChI |
RPSDBCNTVXHSII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)I)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3I)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


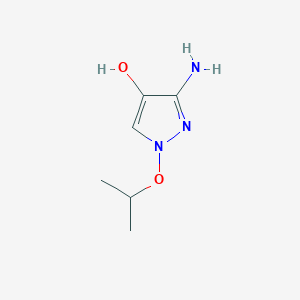
![Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12858886.png)
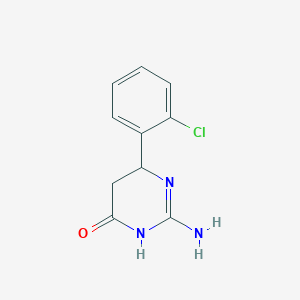
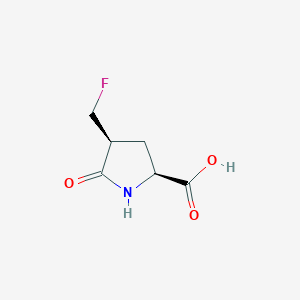
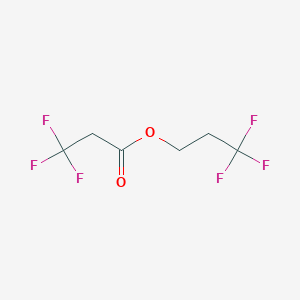


![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
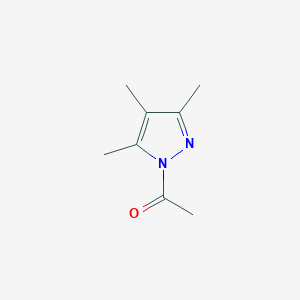
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
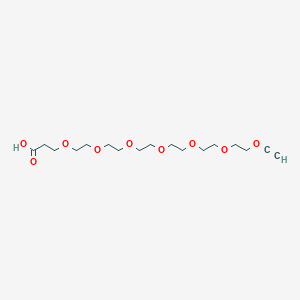
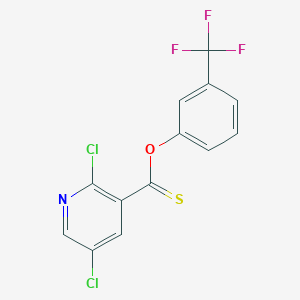
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
